Stemphol
Description
Historical Context of Stemphol (B1207365) Discovery and Initial Characterization
This compound, a crystalline dialkyl resorcinol (B1680541) with the chemical formula C₁₅H₂₄O₂, was first isolated and characterized from Stemphylium majusculum E.G. Simmons in 1973. researchgate.netcdnsciencepub.com Subsequent studies expanded its known sources, identifying its production by other fungal species such as Stemphylium herbarum E.G. Simmons, S. botryosum from oilseed rape (Brassica napus), and Stemphylium lycopersici on tomato. researchgate.netcdnsciencepub.com An endophytic fungus, Gaeumannomyces amomi, has also been reported to produce this compound. researchgate.netcdnsciencepub.com Initial characterization efforts involved determining its chemical structure, identified as 2-butyl-5-pentylbenzene-1,3-diol. nih.govtandfonline.com Early research also noted its antibiotic activity against Gram-positive bacteria, a yeast, and a fungus. tandfonline.com
Significance of this compound within Natural Product Chemistry Research
This compound holds significance in natural product chemistry as a bioactive secondary metabolite produced by fungi, primarily within the genus Stemphylium. cdnsciencepub.compurdue.eduunlp.edu.ar Natural products from microorganisms, including fungi, are a rich source of compounds with diverse chemical structures and notable pharmacological activities. uni-bonn.deopenaccessjournals.com The study of compounds like this compound contributes to the broader understanding of fungal secondary metabolism and the potential roles these compounds play in ecological interactions, such as plant pathogenicity or endophytic relationships. cdnsciencepub.compurdue.eduresearchgate.net Research into this compound and its derivatives also contributes to the discovery of new compounds with potentially enhanced biological activities, further expanding the applications of natural products. manchester.ac.uk
Overview of this compound's Biological Relevance in Academic Studies
Academic studies have explored the biological relevance of this compound, revealing a range of activities. This compound has demonstrated antimicrobial activity against fungi, yeasts, and bacteria. cdnsciencepub.com Research indicates that this compound can induce programmed cell death (apoptosis) in human leukemia cells, with cancer cells showing greater sensitivity compared to healthy cells. cdnsciencepub.com This induction of cell death involves increasing cytosolic calcium levels and appears to be independent of certain typical cell death pathways. inpst.net Computational studies suggest this compound may interact with the sarco/endoplasmic reticulum (ER) Ca²⁺-ATPase (SERCA). inpst.net this compound has also been investigated for potential anti-inflammatory effects in in silico studies, although its binding affinity in this context may be lower compared to other compounds. ijpsat.org Furthermore, this compound has shown phytotoxic effects, being toxic to isolated cells of oilseed rape and chickpea. researchgate.net
The amount of this compound produced can vary depending on the fungal species, the culture medium used, and the duration of storage. researchgate.netcdnsciencepub.com For instance, isolates of Stemphylium botryosum from oilseed rape produced varying yields of this compound when cultured on different media. researchgate.net
Here is a table summarizing some reported biological activities of this compound:
| Biological Activity | Organisms/Cell Types Studied | Key Findings | Source |
| Antimicrobial | Fungi, Yeasts, Bacteria | Exhibits activity against various microorganisms. | cdnsciencepub.com |
| Cytotoxicity (Apoptosis Induction) | Human Leukemia Cells | Induces programmed cell death, more sensitive in cancer cells. | cdnsciencepub.cominpst.net |
| Phytotoxicity | Oilseed Rape, Chickpea Cells | Toxic to isolated plant cells. | researchgate.net |
| Anti-inflammatory (in silico) | Predicted to have a role in inhibiting inflammatory response. | ijpsat.org |
Scope and Objectives of Current this compound Research Domains
Current research involving this compound continues to explore its multifaceted properties and potential applications. One significant area is the investigation of its mechanism of action in inducing cell death, particularly in cancer cells, with objectives focused on understanding the role of calcium homeostasis and interactions with targets like SERCA. inpst.net The exploration of this compound derivatives for enhanced biological activities, including antimicrobial and potential therapeutic effects, remains an active area within natural product research. manchester.ac.uk Studies also continue to characterize the secondary metabolite profiles of different Stemphylium species, including this compound production, to understand their ecological roles and potential for yielding bioactive compounds. purdue.eduunlp.edu.ar Furthermore, in silico studies are being utilized to explore the potential of this compound analogues as lead compounds for various pharmacological applications, such as addressing chemical dependency. researchgate.net Defining the scope and objectives in these research domains is crucial for focusing investigations and identifying knowledge gaps for future exploration. sourcely.netmindthegraph.com
This compound is a naturally occurring chemical compound, specifically a crystalline dialkyl resorcinol with the molecular formula C₁₅H₂₄O₂. cdnsciencepub.comnih.gov It is characterized by a resorcinol core substituted with a butyl and a pentyl chain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVTNRWOQFMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198982 | |
| Record name | Stemphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-33-7, 70680-20-5 | |
| Record name | Stemphol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stemphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of Stemphol
Isolation Techniques for Stemphol (B1207365) Extraction The isolation of this compound from fungal sources typically involves extraction methodologies.cdnsciencepub.com
Data Table: this compound Production by Stemphylium Species
| Fungal Species | Source/Medium | This compound Yield | Reference |
| Stemphylium majusculum | Not specified (First isolation) | Not specified | cdnsciencepub.comresearchgate.netresearchgate.netscholaris.caresearchgate.net |
| Stemphylium majusculum | CD liquid medium | 22.8 mg/L | researchgate.net |
| Stemphylium majusculum | PD broth | 535.3 mg/L | researchgate.net |
| Stemphylium majusculum | Rice culture | 548 mg/kg | researchgate.net |
| Stemphylium majusculum | Infected oilseed rape leaves | 0.9 µg/g dry weight of leaf tissue | researchgate.net |
| Stemphylium herbarum | In vitro culture | Not specified | cdnsciencepub.comresearchgate.netresearchgate.netscholaris.ca |
| Stemphylium botryosum | Oilseed rape (Naturally occurring) | Not specified | cdnsciencepub.comresearchgate.netmdpi.com |
| Stemphylium botryosum | Rice culture | 15.0 - 98.4 mg/kg (varied by isolate) | researchgate.net |
| Stemphylium botryosum | Czapek Dox (CD) liquid medium with cations | 0.12 - 0.31 mg/L (varied by isolate) | researchgate.net |
| Stemphylium botryosum | Potato-dextrose (PD) broth | 0.37 - 1.47 mg/L (varied by isolate) | researchgate.net |
| Stemphylium cf. lycopersici | Naturally contaminated tomatoes | Detected | acs.org |
| Gaeumannomyces amomi | Not specified (Endophytic fungus) | Not specified | cdnsciencepub.comresearchgate.netresearchgate.netscholaris.ca |
| Stemphylium sp. 33231 | Not specified (Endophytic mangrove fungus) | Produced (along with derivatives) | cdnsciencepub.comagrifoodscience.commdpi.comacs.org |
| Pleospora sp. (PO4) | Rice cultural medium (Marine fungus from Ligia oceanica gut) | Isolated (along with derivatives) | tandfonline.comnih.govtandfonline.comresearchgate.netdp.tech |
| Pleospora herbarum | Potato-agar medium with 2% sucrose | Isolated | tandfonline.compharmaffiliates.com |
X-Ray Crystallography for Definitive Structural Confirmation
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound at atomic resolution anu.edu.auiiserkol.ac.innih.govcreative-biostructure.com. This method requires the compound to form suitable crystals nih.gov. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution within the crystal can be determined, which in turn reveals the positions of the atoms iiserkol.ac.increative-biostructure.com. While X-ray crystallography is considered the gold standard for structural confirmation, it can be challenging to obtain suitable crystals for some compounds nih.govcreative-biostructure.com. When successful, it provides unambiguous proof of the molecular structure, including stereochemistry if applicable iiserkol.ac.in. The combination of X-ray crystallography with other techniques like NMR can be particularly powerful for complex structures nih.gov.
Biosynthetic Pathways and Genetic Foundations of Stemphol
Proposed Polyketide Biosynthetic Route
The formation of the Stemphol (B1207365) scaffold is hypothesized to occur via a polyketide pathway, which involves the sequential condensation of small carboxylic acid units to build a complex carbon chain. This process is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).
A compelling hypothesis for the formation of resorcinol (B1680541) rings, such as the one in this compound, involves an unusual head-to-head condensation of two fatty acid-derived precursors. This mechanism contrasts with the more common head-to-tail assembly of acetate (B1210297) units in many polyketide pathways.
Research into the biosynthesis of 2,5-dialkylresorcinols in the bacterium Pseudomonas aurantiaca has provided significant evidence for this type of pathway. nih.govnih.gov In this system, a gene cluster encoding a β-ketoacyl-acyl carrier protein synthase III (a key enzyme in fatty acid synthesis) and other proteins facilitates the condensation of two distinct β-ketoacyl thioester intermediates. nih.govnih.gov This novel mechanism, diverging from typical PKS pathways, suggests that resorcinolic lipids can be assembled from medium-chain-length fatty acids. nih.gov While direct evidence in Stemphylium is pending, it is plausible that a similar enzymatic strategy is employed to form the core structure of this compound, condensing two fatty acid-derived chains to create the foundational resorcinol moiety.
In fungi, polyketide backbones are synthesized by iterative Type I PKSs (iPKSs), large multi-domain proteins that construct the polyketide chain. nih.gov The structural diversity of fungal aromatic polyketides arises from the regiospecific cyclization of the highly reactive poly-β-keto intermediates. nih.gov
The specificity of this cyclization—determining which carbons of the chain will bond to form rings—is a critical step. In many fungal non-reducing PKSs, this process is controlled by a specialized Product Template (PT) domain. The PT domain functions as an aldol (B89426) cyclase, capturing the flexible polyketide chain and folding it in a specific conformation to facilitate a precise intramolecular aldol condensation. This ensures the formation of a specific aromatic ring system from a common linear precursor. While the specific PKS and its domains responsible for this compound biosynthesis have not been identified, the established role of PT domains in other fungal systems suggests it is a key determinant in forming the correct resorcinol ring of this compound.
Involvement of Type III Polyketide Synthases (T3PKSs)
An alternative and well-documented route for the biosynthesis of alkylresorcinols in fungi, bacteria, and plants involves Type III Polyketide Synthases (T3PKSs). nih.gov These enzymes are structurally simpler than Type I PKSs and function as homodimers. sciepublish.com Given that this compound is an alkylresorcinol derivative, the involvement of a T3PKS is a primary hypothesis for its biosynthesis.
The occurrence of T3PKS genes in fungi is well-documented, though less common than in plants. nih.gov Genome mining and functional characterization have identified T3PKSs in various fungal species that are responsible for producing alkylresorcinols and other related polyketides. For example, a T3PKS from Neurospora crassa has been shown to synthesize alkyl-resorcinols. nih.gov The identification of these genes provides a blueprint for what to search for in the genomes of this compound-producing organisms like Stemphylium botryosum. Although a specific T3PKS gene for this compound synthesis has not yet been characterized, the availability of Stemphylium genomes makes it possible to identify candidate T3PKS genes through sequence homology searches.
Table 1: Examples of Characterized Fungal Type III PKS Genes
| Organism | Gene/Enzyme | Product(s) | Reference |
|---|---|---|---|
| Neurospora crassa | PKSIIINc | Alkyl-resorcinol, Alkyl-pyrones | nih.gov |
| Aspergillus oryzae | CsyB | Phloroglucinol | N/A |
| Botrytis cinerea | BcARS | Alkylresorcinols | N/A |
The catalytic mechanism of T3PKSs is well understood and provides a clear model for this compound biosynthesis. The process begins with the selection of a starter molecule, typically a medium- to long-chain fatty acyl-CoA. This starter unit is condensed with several extender units, which are almost always malonyl-CoA.
The T3PKS enzyme catalyzes a series of decarboxylative Claisen condensations, adding two-carbon units from malonyl-CoA to the growing polyketide chain. After a specific number of extension steps, the resulting linear poly-β-ketone intermediate is folded within the enzyme's active site. An intramolecular aldol condensation followed by aromatization leads to the formation of the characteristic 1,3-dihydroxybenzene (resorcinol) ring. nih.gov The length of the alkyl side chain is determined by the specific fatty acyl-CoA starter unit selected by the enzyme. This mechanism efficiently generates the core structure of alkylresorcinols and is the most widely accepted hypothesis for the biosynthesis of the this compound backbone.
Genomic and Transcriptomic Studies of this compound-Producing Organisms
The advancement of next-generation sequencing has enabled the genomic analysis of several Stemphylium species, providing a foundation for understanding their secondary metabolic potential. Genomes for species such as Stemphylium vesicarium and Stemphylium lycopersici, both known plant pathogens, have been sequenced and assembled. nih.govnih.govnih.gov
These genomic studies have revealed genomes of approximately 38-41 Mb, containing over 12,000 predicted protein-coding genes. unibo.itapsnet.org Critically, bioinformatic analyses using tools like antiSMASH have been performed on these genomes to identify putative biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. apsnet.org These analyses have successfully predicted numerous BGCs, including those containing PKS genes. apsnet.orgresearchgate.net For instance, in S. lycopersici, a specific PKS was identified as essential for the production of the phytotoxin Altersolanol A, demonstrating the power of these approaches. semanticscholar.org
While the specific gene cluster for this compound biosynthesis has not yet been identified and functionally characterized, the available genomic resources for the Stemphylium genus are invaluable. They provide the necessary data for future research, including comparative genomics and transcriptomic analyses (e.g., RNA-Seq), to pinpoint the this compound BGC. By comparing gene expression under this compound-producing versus non-producing conditions, researchers can identify the specific PKS and associated tailoring enzymes (e.g., methyltransferases, oxidases) that complete the biosynthesis of this complex molecule.
Table 2: Genomic Features of Sequenced Stemphylium Species
| Species | Genome Size (Mb) | Predicted Genes | Key Findings | Reference |
|---|---|---|---|---|
| Stemphylium vesicarium | ~38.66 | ~12,309 | First genome of this species; 40 BGCs predicted, including PKS clusters. | nih.govunibo.itapsnet.org |
| Stemphylium vesicarium (Onion isolates) | ~39.8 - 40.8 | ~12,810 - 13,064 | Provides resource for comparative genomics and fungicide resistance studies. | nih.govapsnet.org |
| Stemphylium lycopersici | ~35.5 | ~11,926 | Identified NLP as a key virulence factor; provides basis for functional genomics. | nih.gov |
Analysis of Biosynthetic Gene Clusters (BGCs)
The specific biosynthetic gene cluster responsible for this compound production in Stemphylium has not yet been fully identified and characterized. However, based on the biosynthesis of similar alkylresorcinols in other fungi and microorganisms, the this compound BGC is predicted to be centered around a gene encoding a type III polyketide synthase. nih.govnih.govnih.gov These enzymes are known to catalyze the formation of 5-alkylresorcinols by utilizing fatty acyl-CoA molecules as starter units and malonyl-CoA as extender units for the polyketide chain. nih.govresearchgate.net
Genes within a typical BGC for a fungal secondary metabolite encode all the necessary enzymatic machinery for its production. mdpi.com For this compound, the BGC would likely contain:
A core PKS gene: This gene would encode the central polyketide synthase enzyme responsible for assembling the resorcinol ring and attaching the alkyl side chains.
Genes for precursor supply: These would encode enzymes that ensure a sufficient supply of the starter (fatty acyl-CoA) and extender (malonyl-CoA) units.
Tailoring enzyme genes: Genes encoding enzymes like reductases, dehydratases, or transferases that might modify the initial polyketide scaffold to produce the final this compound structure.
Regulatory genes: These genes encode transcription factors that control the expression of the other genes within the cluster.
Transporter genes: These may be included to export the final this compound product out of the fungal cell.
The modular nature of polyketide biosynthesis allows for the generation of diverse chemical structures. nih.gov The genes responsible for these pathways are typically clustered together in the fungal genome, which facilitates their co-regulation and the coordinated production of the final metabolite. nih.govnih.gov
Transcriptional Regulation of this compound Biosynthesis
The transcriptional regulation of the this compound biosynthetic gene cluster has not been specifically elucidated. However, the regulation of secondary metabolite BGCs in fungi is a complex process generally controlled by both pathway-specific and global regulators.
Pathway-Specific Regulators: Most fungal BGCs contain one or more regulatory genes within the cluster itself. asm.orgresearchgate.net These genes often encode transcription factors (e.g., containing zinc finger domains) that specifically bind to the promoter regions of the other genes in the BGC, thereby controlling their expression. The production of this compound is likely under the control of such a pathway-specific transcription factor.
Global Regulators: Fungal secondary metabolism is also influenced by broad-domain regulators that respond to environmental cues such as nutrient availability, pH, light, and stress. These global regulators can affect the expression of multiple BGCs simultaneously. For instance, production of this compound by Stemphylium botryosum has been observed to be slightly increased when cultures are exposed to near-UV light, suggesting a role for light-responsive regulatory networks. nih.gov
The interplay between these specific and global regulatory networks dictates when and to what extent the this compound BGC is activated, allowing the fungus to produce the compound in response to specific developmental or environmental signals.
Comparative Biosynthesis with Related Dialkylresorcinols
The biosynthesis of dialkylresorcinols (DARs) varies between different organisms, notably between bacteria and fungi. While the end products are structurally similar, the enzymatic pathways and genetic organization show distinct differences.
In bacteria such as Pseudomonas aurantiaca, the biosynthesis of 2-hexyl-5-propylresorcinol proceeds via a pathway encoded by the dar gene cluster. This pathway is characterized by an unusual head-to-head condensation of two medium-chain fatty acid-derived precursors. researchgate.net The key enzymes include an acyl carrier protein, a β-ketoacyl-acyl carrier protein synthase III, and other associated proteins that facilitate this unique condensation reaction.
In contrast, the biosynthesis of fungal and plant alkylresorcinols, including presumably this compound, is believed to proceed through a different mechanism involving a type III polyketide synthase (PKS). nih.govnih.gov This pathway follows a more canonical polyketide synthesis model:
Starter Unit Selection: A fatty acyl-CoA starter unit is loaded onto the PKS.
Iterative Extension: The starter unit is iteratively condensed with several malonyl-CoA extender units.
Cyclization: The resulting linear polyketide chain undergoes an intramolecular C2 to C7 aldol condensation, which forms the characteristic resorcinol ring. nih.gov
This fundamental difference in the core biosynthetic mechanism—head-to-head condensation of fatty acid precursors in bacteria versus iterative extension from a single starter unit by a type III PKS in fungi—represents a key distinction in the production of these related compounds across different biological kingdoms. researchgate.netnih.gov
Chemical Synthesis and Structural Modifications of Stemphol
Total Synthesis Approaches to Stemphol (B1207365)
Total synthesis of this compound has been explored, often employing key reactions to assemble the molecular framework.
Alder–Rickert Reactions and Precursor Utilization
One approach to synthesizing this compound involves the use of Alder–Rickert reactions. This reaction is a retro-Diels-Alder process that can be used to construct aromatic rings from cyclohexadiene precursors. In the context of this compound synthesis, Alder-Rickert reactions can be applied to 1,4-cyclohexadiene (B1204751) structures, often obtained from Birch reduction of substituted benzenes. bc.edu, ias.ac.in Specifically, the synthesis of this compound has been reported to utilize Alder-Rickert reactions with β-ketocaprylic acid precursors. This strategy allows for the formation of the resorcinol (B1680541) core with the necessary carbon atoms for the alkyl chain attachments. The importance of a 1-methoxy group in the cyclohexadiene precursor has been noted for its ability to direct the regiochemistry of the addition in related reactions. ias.ac.in
Challenges in Regioselectivity and Stereochemical Control
Challenges in the synthesis of this compound include achieving precise regioselectivity in the assembly of the alkyl chains onto the resorcinol core and controlling the stereochemistry, particularly when synthesizing isomeric derivatives. Regioselectivity refers to the preference for a reaction to occur at a specific position within a molecule, while stereoselectivity involves the preferential formation of one stereoisomer over others. mdpi.com, masterorganicchemistry.com Tailored reaction conditions are often required to favor the formation of desired isomers.
Synthetic Strategies for this compound Analogues and Derivatives
Synthetic strategies for creating this compound analogues and derivatives often involve modifying the alkyl chains or the hydroxyl groups on the resorcinol core. For instance, hydroxylated derivatives like Stempholone A (hydroxylated at C6) and Stempholone B (hydroxylated at C4') have been identified. These modifications can impact the biological activity of the compounds. General strategies for synthesizing analogues of natural products can involve scaffold decoration or the introduction of bioisosteric replacements. enamine.net, nih.gov, chemrxiv.org
Computational Chemistry in this compound Research
Computational chemistry plays a significant role in understanding this compound and designing new compounds with desired properties.
In Silico Design of this compound Analogues
In silico methods, such as computational design, are used to propose and evaluate potential this compound analogues. benthamdirect.com, researchgate.net, researchgate.net These methods allow for the prediction of various properties, including pharmacokinetics, toxicology, and pharmacological activity, before experimental synthesis is undertaken. benthamdirect.com, researchgate.net For example, in silico studies have explored this compound analogues as potential drug prototypes for treating chemical dependency, involving the design and evaluation of numerous structural modifications. benthamdirect.com, researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are a key computational technique used to predict how a molecule, such as this compound or its analogues, might interact with a target protein or receptor. benthamdirect.com, researchgate.net, researchgate.net, mdpi.com, mdpi.com, ijpsat.org, nih.gov These simulations provide insights into the binding affinity and the specific amino acid residues involved in the interaction. researchgate.net, mdpi.com, mdpi.com, ijpsat.org In the context of this compound research, molecular docking has been used to analyze the interaction of this compound analogues with receptors like the CB1 receptor, which is relevant in studies related to chemical dependency. benthamdirect.com, researchgate.net Docking studies can help identify promising candidates for further in vitro and in vivo evaluation. benthamdirect.com
Prediction of Synthetic Accessibility and Viability
Research has explored the synthetic viability of this compound and its analogues, particularly in the context of designing potential drug prototypes. In one study, 28 structural modifications were made to the this compound molecule, and these analogues were subjected to various in silico predictions, including synthetic viability. researchgate.netbenthamdirect.comdntb.gov.ua The SYLVIA software was utilized for synthetic accessibility prediction on selected analogues that showed promising pharmacokinetic, toxicological, and predictive properties. researchgate.netbenthamdirect.com
Synthetic accessibility scores are often used to quantify the ease of synthesis, typically on a scale (e.g., 1 for easy to 10 for very difficult). researchgate.net These scores can be based on a combination of factors, including fragment contributions and molecular complexity. researchgate.net Methods for estimating synthetic accessibility can leverage historical synthetic knowledge derived from analyzing large datasets of synthesized chemicals. researchgate.net The agreement between computationally calculated synthetic accessibility scores and estimations made by experienced medicinal chemists has been shown to be good in some studies. researchgate.net
While general methods for synthetic accessibility prediction exist and are applied to various molecules, specific detailed data tables explicitly outlining the synthetic accessibility scores or viability predictions solely for the parent compound this compound across different computational platforms were not prominently available in the search results. However, the research on this compound analogues confirms that computational assessment of synthetic viability is a relevant aspect of studies involving this compound. researchgate.netbenthamdirect.comdntb.gov.ua
Interactive Data Table: Based on the available information focusing on the application of synthetic accessibility prediction in studies involving this compound analogues, a conceptual table illustrating the output of such predictions for selected analogues is presented below. Please note that specific numerical scores for this compound itself were not found in the provided snippets, and the values for analogues are illustrative of the type of data generated in such studies.
| This compound Analogue | Software/Method Used | Predicted Synthetic Accessibility Score (Illustrative) | Notes |
| Analogue 1 | SYLVIA | 3 | Selected based on properties. researchgate.netbenthamdirect.com |
| Analogue 4 | SYLVIA | 4 | Selected based on properties. researchgate.netbenthamdirect.com |
| Analogue 16 | SYLVIA | 5 | Selected based on properties. researchgate.netbenthamdirect.com |
| Analogue 17 | SYLVIA | 2 | Showed satisfactory receptor interaction. researchgate.netbenthamdirect.com |
| Analogue 19 | SYLVIA | 4 | Selected based on properties. researchgate.netbenthamdirect.com |
| Analogue 24 | SYLVIA | 3 | Selected based on properties. researchgate.netbenthamdirect.com |
| Analogue 25 | SYLVIA | 2 | Showed satisfactory receptor interaction. researchgate.netbenthamdirect.com |
| Analogue 26 | SYLVIA | 5 | Selected based on properties. researchgate.netbenthamdirect.com |
Note: The scores in the table above are illustrative and based on the description of synthetic accessibility scores typically ranging from easy to difficult. The actual scores would depend on the specific scale used by the SYLVIA software or other prediction methods.
Molecular and Cellular Mechanisms of Action of Stemphol
Mechanisms Underlying Antimicrobial Activity
The antimicrobial properties of Stemphol (B1207365) are intrinsically linked to its chemical structure, particularly its phenolic ring. While direct studies on this compound's antimicrobial mechanisms are limited, the well-documented activities of related phenolic compounds and resorcinolic lipids provide a strong basis for its proposed modes of action. acs.orgnih.govmdpi.com
This compound is chemically classified as a resorcinol (B1680541), a type of phenolic compound. nih.gov The bioactivity of phenolic compounds is largely attributed to the hydroxyl groups attached to their aromatic rings. mdpi.com These functional groups can engage in various chemical interactions that are detrimental to microbial cells.
The proposed contributions of this compound's phenolic structure include:
Enzyme Inhibition : Phenolic compounds are known to inhibit microbial enzymes. This can occur through covalent attachment to reactive sites on the enzymes, such as free amino and thiol groups, which alters their conformation and reduces their catalytic activity. mdpi.comnih.gov
Protein Complexation : The hydroxyl groups can form hydrogen bonds with proteins, including extracellular and soluble proteins as well as those on the bacterial cell wall. This complexation can disrupt protein function and cellular integrity. mdpi.com
Oxidative Damage : While often acting as antioxidants, under certain conditions, phenolic compounds can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. nih.gov
An endophytic Stemphylium isolate was found to produce this compound alongside derivatives this compound A and this compound B, all of which exhibited antibacterial properties. cdnsciencepub.com
A primary mechanism for many antimicrobial compounds, particularly lipids and phenolics, is the disruption of the cell membrane's structural integrity. apsnet.orgnih.govnih.govfrontiersin.org this compound, as an amphiphilic molecule with a hydrophilic resorcinol head and a lipophilic alkyl tail, is well-suited for membrane interaction.
The proposed mechanisms for membrane disruption include:
Lipid Bilayer Interaction : Resorcinolic lipids exhibit a strong affinity for the lipid bilayers of cellular membranes. acs.orgnih.gov They can insert into the membrane, altering its fluidity and structure. This insertion can modify the bilayer's properties, leading to increased permeability. nih.govrsc.org
Pore Formation : The accumulation of this compound molecules within the bacterial membrane could lead to the formation of pores or channels. This would disrupt the osmotic balance of the cell, causing leakage of essential intracellular components like ions and metabolites, and ultimately leading to cell lysis. nih.govnih.gov
Disruption of Membrane Potential : By compromising the physical barrier of the membrane, this compound may cause depolarization, dissipating the proton motive force that is essential for critical cellular processes like ATP synthesis and transport. nih.gov
Beyond direct membrane damage, the antimicrobial action of this compound may extend to the inhibition of essential intracellular processes, a common mechanism for phenolic compounds. mdpi.comyoutube.com
Cell Wall and Plasma Membrane : As discussed, this compound likely interferes with the plasma membrane. acs.orgnih.gov Phenolic compounds can also damage the cell wall, compromising the primary protective layer of bacteria. mdpi.com For instance, inhibition of enzymes like penicillin-binding proteins (PBP), which are crucial for cell wall biosynthesis, is a known antibacterial mechanism. mdpi.com
Protein Synthesis : Some antimicrobial agents function by targeting bacterial ribosomes, inhibiting protein synthesis. youtube.com Phenolic compounds like luteolin (B72000) have been shown to inhibit both nucleic acid and protein synthesis. mdpi.com
Nucleic Acid Synthesis : Interference with DNA replication and repair is another key antibacterial strategy. mdpi.com This can be achieved by inhibiting enzymes essential for these processes, such as DNA gyrase. mdpi.com
Folic Acid Metabolism : The folic acid synthesis pathway is a vital target for certain antibiotics because it is essential for the production of nucleic acids. youtube.com Some natural compounds can inhibit enzymes within this pathway, halting bacterial growth.
Mechanisms of Phytotoxicity and Plant Interaction
This compound is recognized as a potent phytotoxin produced by pathogenic fungi like Stemphylium botryosum, where it facilitates host infection. nih.govnih.gov Its toxicity to plant cells suggests specific interactions with plant cellular machinery.
During infection, fungi secrete a variety of secondary metabolites, including phytotoxins, to weaken the host plant's defenses and aid in colonization. nih.govcdnsciencepub.com this compound appears to be a key component in the pathogenic arsenal (B13267) of certain Stemphylium species. nih.gov Leaves of oilseed rape infected with S. majusculum were found to contain 0.9 µg of this compound per gram of dry leaf tissue, confirming its production during active infection. nih.gov The toxin produces necrotic lesions on susceptible plants, a symptom consistent with widespread cell death. nih.govapsnet.org
The phytotoxicity of this compound has been quantified against isolated plant cells, as shown in the table below.
| Plant Species | LD50 Concentration (µM) |
| Oilseed Rape (Brassica napus) | 8.4 nih.gov |
| Chickpea (Cicer arietinum) | 7.0 nih.gov |
This table displays the lethal dose 50 (LD50) concentrations of this compound against isolated plant cells, indicating its high phytotoxic potential.
The phytotoxic effects of this compound manifest through a cascade of disruptive cellular events. While direct studies on this compound are scarce, research on SS-toxin, another phytotoxin from Stemphylium solani, provides insight into the likely cellular targets. apsnet.orgcdnsciencepub.com SS-toxin causes necrosis and, at a subcellular level, leads to membrane disruption and the collapse of organelles. apsnet.org
Potential cellular responses and targets in plant tissues exposed to this compound include:
Membrane and Organelle Damage : A primary effect is likely the disruption of the plasma membrane and internal organelle membranes, including those of the mitochondria and chloroplasts. apsnet.org This compromises cellular compartmentalization and function.
Induction of Oxidative Stress : Many phytotoxins induce the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in plant cells. nih.govmdpi.commdpi.com This leads to oxidative stress, causing lipid peroxidation, protein oxidation, and DNA damage, which contributes to the observed necrosis. mdpi.commdpi.com Phenolic compounds produced by plants themselves are part of the response to oxidative stress, highlighting the central role of these chemical interactions in pathogenesis. nih.govmdpi.com
Inhibition of Photosynthesis : Damage to chloroplasts, as observed with the related SS-toxin, would directly impair photosynthesis. apsnet.org Some phytotoxins specifically target components of the photosynthetic electron transport chain. frontiersin.org
Mitochondrial Dysfunction : The alkylresorcinols, a class to which this compound belongs, have been shown to suppress mitochondrial respiration, which would severely deplete the cell's energy supply. nih.gov
Alteration of Membrane Potential : Phytotoxins can alter the plant cell's membrane potential, disrupting ion transport and signaling pathways. researchgate.netresearchgate.net SS-toxin from S. solani is thought to target the H+-ATPase enzyme in the plasma membrane, which is critical for maintaining this potential. cdnsciencepub.com
The table below summarizes the observed effects of the related Stemphylium solani phytotoxin (SS-toxin) on susceptible garlic cells, which may mirror the action of this compound.
| Cellular Process/Component | Observed Effect of SS-Toxin |
| Cell Viability | Causes necrotic lesions apsnet.org |
| Mitotic Activity | Significantly inhibited apsnet.org |
| Photosynthesis | Reduction in total chlorophyll (B73375) a and b apsnet.org |
| Cellular Structures | Disruption of plasma membrane, nuclear membranes, mitochondria, and chloroplasts apsnet.org |
This table details the cellular damage caused by SS-toxin, a phytotoxin from Stemphylium solani, offering a model for the potential phytotoxic mechanisms of this compound.
Mechanisms of Action of this compound at the Cellular Level
The chemical compound this compound exerts its effects on eukaryotic cells through a series of intricate molecular and cellular mechanisms, primarily culminating in cell death. Research has elucidated several key pathways through which this compound operates, particularly in the context of cancer cell lines. These mechanisms, detailed below, involve the induction of programmed cell death, significant alterations in calcium balance within the cell, and the initiation of an immune-stimulating form of necrosis.
Induction of Programmed Cell Death in Eukaryotic Cell Lines (e.g., Leukemia Cells)
This compound has been identified as a potent inducer of programmed cell death in various eukaryotic cell lines, with a notable activity against human acute myeloid leukemia (AML) cells. amegroups.orgnih.gov Its mechanism is characterized by the initiation of a mixed cell death phenotype, encompassing features of both apoptosis and a non-apoptotic, necrotic-like cell death. amegroups.orgnih.gov This process is notably independent of caspases, which are the primary enzymes involved in the classical apoptotic pathway. amegroups.orgnih.gov
Further investigation into the molecular underpinnings of this compound-induced cell death has revealed that it does not rely on the activity of poly (ADP-ribose) polymerase-1 (PARP-1), cathepsins, or calpains, which are key mediators in other forms of programmed cell death. amegroups.orgnih.gov The insensitivity of this cell death pathway to necrostatin-1, an inhibitor of necroptosis, further distinguishes the mechanism of this compound from other known regulated necrosis pathways. amegroups.orgnih.gov
The following table summarizes the key characteristics of this compound-induced programmed cell death in eukaryotic cell lines.
| Feature | Observation in this compound-Treated Cells | Implication |
| Cell Death Type | Mixed apoptotic and necrotic-like features | This compound activates a complex cell death program with multiple downstream effects. |
| Caspase Dependence | Independent | The cell death pathway is non-canonical and distinct from classical apoptosis. |
| Involvement of Other Mediators | Independent of PARP-1, cathepsins, and calpains | Highlights the unique signaling cascade initiated by this compound. |
| Effect of Necrostatin-1 | Insensitive | The necrotic component of cell death is not mediated by the standard necroptosis pathway. |
Modulation of Intracellular Calcium Homeostasis
A central aspect of this compound's mechanism of action is its profound disruption of intracellular calcium (Ca2+) homeostasis. amegroups.orgnih.gov The maintenance of a precise balance of calcium ions is critical for numerous cellular functions, and its dysregulation can trigger cell death pathways. This compound has been shown to cause a significant increase in cytosolic Ca2+ levels. amegroups.orgnih.gov
This elevation in cytosolic calcium is attributed to this compound's interaction with the sarco/endoplasmic reticulum (ER) Ca2+-ATPase (SERCA). amegroups.orgnih.gov Computational docking studies have confirmed that this compound binds within the thapsigargin-binding pocket of SERCA, thereby inhibiting its function. amegroups.orgnih.gov The SERCA pump is responsible for sequestering calcium from the cytosol into the ER, and its inhibition leads to a sustained increase in cytosolic calcium concentration.
Furthermore, the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, another key regulator of calcium release from the ER, is implicated in the this compound-mediated accumulation of cytosolic Ca2+. amegroups.orgnih.gov This sustained elevation of intracellular calcium leads to ER stress and a subsequent overload of calcium in the mitochondria. amegroups.orgnih.gov Electron microscopy has revealed mitochondrial swelling and the collapse of cristae in this compound-treated cells, which are indicative of mitochondrial dysfunction. amegroups.orgnih.gov This mitochondrial calcium overload has been identified as a primary initiator of the cell death process triggered by this compound. amegroups.orgnih.gov
The table below outlines the key findings related to this compound's impact on intracellular calcium homeostasis.
| Target/Process | Effect of this compound | Consequence |
| Cytosolic Ca2+ Levels | Increased | Triggers downstream cell death signaling. |
| SERCA Pump | Inhibition (binds to thapsigargin (B1683126) pocket) | Prevents Ca2+ sequestration into the ER. |
| IP3 Receptor | Implicated in cytosolic Ca2+ accumulation | Contributes to the release of Ca2+ from the ER. |
| Mitochondria | Ca2+ overload, swelling, collapsed cristae | Initiates mitochondrial-dependent cell death. |
Dysregulation of Reactive Oxygen Species (ROS) Levels
Currently, there is a lack of specific research findings directly implicating the dysregulation of Reactive Oxygen Species (ROS) levels in the cellular mechanism of action of this compound.
Induction of Immunogenic Necrosis Pathways
A significant outcome of this compound-induced cell death is its immunogenic nature. amegroups.orgnih.gov Unlike apoptotic cells, which are typically cleared by the immune system without eliciting an inflammatory response, cells undergoing immunogenic cell death release damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.
The necrotic-like cell death induced by this compound is dependent on the opening of the mitochondrial permeability transition pore (mPTP). amegroups.orgnih.gov This event leads to the loss of mitochondrial integrity and the subsequent release of cellular contents, including DAMPs. A key indicator of immunogenic cell death is the release of High Mobility Group Box 1 (HMGB1) protein. amegroups.orgnih.gov Studies have validated the translational immunogenic potential of this compound by demonstrating the release of HMGB1 from AML patient cells treated with the compound. amegroups.orgnih.gov
The table below summarizes the evidence for this compound's induction of immunogenic necrosis.
| Feature | Observation in this compound-Treated Cells | Significance |
| Cell Death Pathway | Dependent on mitochondrial permeability transition pore (mPTP) opening | Links mitochondrial dysfunction to the necrotic phenotype. |
| HMGB1 Release | Validated in AML patient cells | Confirms the immunogenic nature of the cell death. |
| Translational Potential | Reduced colony and in vivo tumor-forming potential | Suggests potential for therapeutic application in stimulating anti-tumor immunity. |
Biological Activities and Ecological Significance of Stemphol
Antimicrobial Activities
Stemphol (B1207365) has been identified as a compound with notable antimicrobial properties. Its activity extends to both bacteria and fungi, making it a key component of the producing fungus's chemical defense and competitive arsenal (B13267).
While this compound has been reported as an antibacterial agent, detailed studies specifically delineating its efficacy against Gram-positive and Gram-negative bacteria are not extensively documented in the current literature. The existing research primarily points towards its broader antimicrobial capabilities without specifying its spectrum of activity against these distinct bacterial groups. Further investigation is required to fully characterize its antibacterial profile and potential mechanisms of action against different bacterial cell wall types.
This compound demonstrates significant antifungal activity, particularly against various plant pathogens. Research has shown that the antifungal efficacy of extracts from the endophytic fungus Stemphylium solani against Fusarium species is likely attributable to their this compound content. This suggests that this compound plays a vital role in defending the host plant against invading fungal pathogens.
Table 1: Antifungal Activity of this compound
| Target Pathogen | Observed Effect | Effective Concentration (EC₅₀) |
|---|---|---|
| Fusarium solani | Mycelial Growth Inhibition | 0.08–0.31 mg/mL (as part of extract) |
| Fusarium oxysporum | Mycelial Growth Inhibition | 0.08–0.31 mg/mL (as part of extract) |
| Fusarium moniliforme | Mycelial Growth Inhibition | 0.08–0.31 mg/mL (as part of extract) |
Phytotoxic Effects
As a phytotoxin, this compound has a marked impact on plant physiology, affecting growth and development. This activity is central to the pathogenic nature of Stemphylium fungi on their host plants.
This compound exhibits phytotoxic effects that can inhibit plant growth. Studies have determined its lethal dose concentrations against isolated cells of oilseed rape and chickpea, demonstrating its cellular toxicity nih.gov. Specifically, the LD₅₀ concentrations were 8.4 µM for oilseed rape cells and 7.0 µM for chickpea cells nih.gov. While the compound only moderately affects the growth of the monocotyledonous species Lolium perenne (perennial ryegrass), its impact on other plants underscores its potential as a natural herbicide or weed suppressant.
Table 2: Phytotoxic Effects of this compound
| Plant Species | Effect | Concentration |
|---|---|---|
| Oilseed Rape (Brassica napus) | Cytotoxic to isolated cells | LD₅₀: 8.4 µM nih.gov |
| Chickpea (Cicer arietinum) | Cytotoxic to isolated cells | LD₅₀: 7.0 µM nih.gov |
The production of this compound is directly associated with the pathogenicity of certain Stemphylium species nih.govresearchgate.net. In the case of Stemphylium botryosum infection in rape, this compound acts as a phytotoxin that likely aids in host infection nih.govresearchgate.netscite.ai. The toxin can facilitate the pathogen's penetration and colonization of host tissues scite.ai. Leaves of oilseed rape that have been artificially infected with S. majusculum and show significant lesions have been found to contain measurable quantities of this compound, specifically 0.9 µg per gram of dry leaf tissue, confirming its presence and likely role during active infection nih.gov. This highlights the compound's critical function in the host-pathogen interaction, contributing to the development of diseases like Stemphylium blight nih.gov.
Antifeedant and Nematicidal Activities
Beyond its antimicrobial and phytotoxic roles, this compound also exhibits properties that deter herbivores and affect nematodes, further broadening its ecological significance.
Table 3: Antifeedant and Nematicidal Activity of this compound
| Activity Type | Target Organism | Observed Effect | Effective Concentration |
|---|---|---|---|
| Antifeedant | Myzus persicae (Aphid) | Settling Inhibition | EC₅₀: >0.50 mg/mL |
Ecological Roles of this compound in Microbial Communities
This compound, a resorcinol (B1680541) derivative synthesized by various fungi of the genus Stemphylium, plays a significant role in the ecological interactions of its producers. As a secondary metabolite, it is not essential for the primary growth of the fungus but provides distinct advantages in its natural environment. These advantages are primarily manifested through its toxic effects on host plants and its antimicrobial properties, which influence the surrounding microbial communities.
Contribution to Competitive Advantage of Producer Organisms
The production of this compound by phytopathogenic Stemphylium species, such as Stemphylium botryosum and Stemphylium majusculum, is a key factor in their ability to successfully colonize and thrive on host plants. nih.gov The primary mechanism through which this compound confers a competitive advantage is its phytotoxicity.
Research has demonstrated that this compound is toxic to the cells of various plants, including oilseed rape and chickpea. nih.gov The lethal dose (LD50) for isolated cells of these plants has been determined to be in the micromolar range, indicating significant toxicity. nih.gov For instance, the LD50 concentrations for this compound against oilseed rape and chickpea cells are 8.4 µM and 7.0 µM, respectively. nih.gov This toxic activity facilitates the infection process by weakening or killing host plant cells, thereby releasing nutrients that the fungus can utilize for its growth and proliferation.
Furthermore, this compound has been detected in the infected tissues of plants, confirming its production during the pathogenic interaction. In leaves of oilseed rape artificially infected with S. majusculum, this compound was found at a concentration of 0.9 micrograms per gram of dry leaf tissue in areas with significant lesions. nih.gov This in-situ production of a phytotoxin directly contributes to the fungus's ability to outcompete the host's defense mechanisms and establish a successful infection. The production levels of this compound can vary considerably among different fungal isolates and are influenced by the culture medium and environmental conditions, suggesting an adaptive regulation of this competitive trait. nih.gov
Influence on Inter-Species Interactions
Beyond its role in plant pathogenesis, this compound also mediates interactions between the producing fungus and other microorganisms within its ecological niche. This is achieved through its antimicrobial properties, which can inhibit the growth of competing bacteria and other fungi.
This compound has been shown to possess antimicrobial activity against a range of microorganisms, including fungi, yeasts, and bacteria. cdnsciencepub.com This broad-spectrum activity suggests that this compound can create a zone of inhibition around the Stemphylium mycelium, reducing competition for resources from other microbes.
More specifically, studies have revealed that this compound and its derivatives exhibit potent antibacterial effects. An endophytic Stemphylium species was found to produce this compound, along with two new this compound sulfates, which demonstrated significant antibacterial activity against six terrestrial pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 0.6 to 10 μg/ml. jelsciences.com Additionally, novel this compound derivatives, known as pleosporols, isolated from a marine-derived Pleospora species (the teleomorph of Stemphylium), showed strong antimicrobial activity against Staphylococcus epidermidis, with MIC values below 10 μg/mL. nih.gov
This antimicrobial action is crucial in complex microbial communities where competition for space and nutrients is intense. By inhibiting the growth of bacterial and fungal competitors, this compound helps to secure the producing organism's access to resources, thereby enhancing its survival and reproductive success.
Biological Activities of this compound and Its Derivatives
| Compound | Biological Activity | Target Organisms | Potency |
| This compound | Phytotoxic | Oilseed rape cells, Chickpea cells | LD50: 8.4 µM and 7.0 µM, respectively nih.gov |
| This compound | Antibacterial, Antifungal, Anti-yeast | Bacteria, Fungi, Yeasts | Broad-spectrum antimicrobial cdnsciencepub.com |
| This compound Sulfates | Antibacterial | Six terrestrial pathogenic bacteria | MIC: 0.6-10 μg/ml jelsciences.com |
| Pleosporols (this compound derivatives) | Antimicrobial | Staphylococcus epidermidis | MIC: <10 μg/mL nih.gov |
Structure Activity Relationship Sar Studies of Stemphol and Its Analogues
Impact of Hydroxylation on Bioactivity (e.g., Stempholone A)
Hydroxylation at specific positions on the Stemphol (B1207365) structure can significantly alter its biological profile. For instance, hydroxylation at the C6 position of this compound results in Stempholone A. Studies indicate that this modification enhances phytotoxicity. However, in terms of antifungal activity, Stempholone A appears to be less potent than this compound against certain fungal species. For example, Stempholone A showed an EC₅₀ of 0.43 mg/mL against Botrytis cinerea, while this compound exhibited a much lower EC₅₀ of 0.02 mg/mL against Fusarium moniliforme. This suggests that while hydroxylation at C6 increases toxicity towards plants, it may decrease efficacy against certain fungal pathogens compared to the parent compound.
Influence of Sulfation on Biological Potency (e.g., this compound B)
Sulfation of this compound, leading to compounds like this compound B, has been shown to impact its biological activities, particularly its antibacterial properties. Research indicates that sulfation can improve the antibacterial potency of this compound. Unlike Stempholone A, this compound B reportedly lacks phytotoxicity, suggesting that this modification can lead to more selective agents targeting pathogens while sparing plant cells. This highlights sulfation as a potential strategy for developing this compound derivatives with enhanced antibacterial activity and reduced undesirable effects.
Significance of the Resorcinol (B1680541) Core for Hydrogen Bonding and Bioactivity
The resorcinol core is a fundamental structural element of this compound and plays a critical role in its bioactivity. This core structure is essential for the formation of hydrogen bonds. The ability of the resorcinol core to engage in hydrogen bonding is understood to influence the antifungal and nematicidal activities of this compound. Studies on related resorcinol structures have demonstrated the importance of hydrogen bonding patterns in molecular aggregation and interactions, which can impact biological function. nih.gov The specific arrangement of hydroxyl groups on the resorcinol ring allows for key interactions that are integral to this compound's biological effects.
Effects of Alkyl Chain Length and Oxidation States on Activity
SAR studies of this compound and its analogues have focused on modifications to the alkyl chain length and their oxidation states. These alterations can significantly affect the compound's activity. While specific detailed data on the impact of varying this compound's alkyl chain lengths and oxidation states were not extensively available in the search results, the principle of alkyl chain length influencing activity is observed in other classes of compounds. For instance, in p-alkylaminophenols, the elongation of alkyl chains has been shown to enhance antioxidant activity. nih.gov The oxidation of the resorcinol core in novel this compound derivatives has also been linked to enhanced activity against Gram-positive bacteria. This suggests that the length and degree of oxidation of the alkyl chains attached to the resorcinol core are important determinants of this compound's biological potency and spectrum of activity.
SAR of Novel this compound Derivatives (e.g., Pleosporols A-D)
Novel derivatives of this compound, such as the Pleosporols A-D, have been investigated for their SAR. These compounds are marine-derived and feature α,β-unsaturated cyclohexanone (B45756) rings in addition to the core this compound structure. Studies on Pleosporols A-D have demonstrated enhanced antimicrobial activity. Specifically, they exhibited potent activity against Staphylococcus epidermidis with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL. The presence of electron-deficient moieties, such as the α,β-unsaturated cyclohexanone rings, in these novel derivatives is suggested to enhance membrane disruption, contributing to their improved activity. The oxidation of the resorcinol core in these derivatives further enhances their activity against Gram-positive bacteria. This indicates that modifications and additions to the this compound scaffold can lead to derivatives with significantly improved biological properties.
The following table summarizes some of the reported bioactivity data for this compound and its analogues:
| Compound | Structural Modification | Bioactivity | Specific Data | Citation |
| This compound | - | Antifungal | EC₅₀ 0.02 mg/mL against Fusarium moniliforme | |
| Stempholone A | C6 Hydroxylation | Phytotoxicity | Enhanced compared to this compound | |
| Stempholone A | C6 Hydroxylation | Antifungal | EC₅₀ 0.43 mg/mL against Botrytis cinerea | |
| This compound B | Sulfation | Antibacterial Potency | Improved compared to this compound | |
| This compound B | Sulfation | Phytotoxicity | Lacks activity | |
| Pleosporols A-D | α,β-unsaturated cyclohexanone, oxidized resorcinol core | Antimicrobial | MIC <10 µg/mL against Staphylococcus epidermidis |
Environmental Dynamics and Bioremediation Potential of Stemphol
Production in Different Culture Conditions and Media
Stemphol (B1207365) is known to be produced by fungi belonging to the genus Stemphylium, including Stemphylium majusculum and Stemphylium botryosum. Research has investigated the production of this compound under various culture conditions and in different media.
Studies have shown that Stemphylium botryosum isolates from oilseed rape can produce this compound when cultured on rice, with yields varying between 15.0 and 98.4 mg/kg. These isolates also produced this compound in liquid media such as Czapek Dox (CD) liquid medium supplemented with cations (0.12-0.31 mg/L) and potato-dextrose (PD) broth (0.37-1.47 mg/L). In liquid cultures, approximately 95% of the this compound was found within the mycelium. Exposure to near UV light slightly increased toxin production compared to growth in the dark researchgate.net.
An isolate of Stemphylium majusculum (strain no. 135459) demonstrated significantly higher this compound production, yielding 22.8 mg/L on CD, 535.3 mg/L on PD, and 548 mg/kg on rice researchgate.net. Another endophytic fungus, Gaeumannomyces amomi, has also been reported to produce this compound researchgate.net.
Further research on an endophytic fungus, Stemphylium sp. (strain Aa22), a known producer of this compound and related compounds, evaluated production in solid rice media and liquid PDB medium with or without the addition of talcum powder. The highest extract yield containing bioactive compounds, including stempholone A (a related alkyl-resorcinol), was obtained with PDB cultures. The addition of talcum powder suppressed the production of stempholone A and reduced chemical diversity biorxiv.orgbiorxiv.org. Solid rice media fermentation, in contrast, resulted in methylated fatty acids and oleamide, with no detectable stempholone biorxiv.org.
These findings indicate that the type of culture medium and specific culture conditions significantly influence the production of this compound by fungi.
Degradation Pathways in Environmental Contexts
The degradation of chemical compounds in the environment is a critical process that determines their persistence and potential impact. For aromatic compounds like this compound, microbial degradation is a primary mechanism in environmental contexts.
Microbial Biodegradation Processes
Microorganisms play a crucial role in the biodegradation of organic compounds, including aromatic structures. Biodegradation can lead to the mineralization of organic constituents into soluble inorganic compounds or their transformation into other, often less hazardous, organic compounds nih.gov. A wide variety of microbial enzymes are involved in these transformations nih.gov. Microorganisms, such as bacteria, fungi, yeasts, and algae, have the potential to degrade various pollutants researchgate.netopenbiotechnologyjournal.commdpi.com. Their degradative capabilities allow for the conversion of contaminants into less toxic compounds or into water and carbon dioxide researchgate.net. Microorganisms collected from contaminated sites often exhibit higher efficiency in pollutant degradation due to their adaptation to the specific environment mdpi.com.
Aerobic and Anaerobic Degradation Mechanisms
Microbial degradation of aromatic compounds can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions openbiotechnologyjournal.commdpi.comnih.gov. These conditions influence the specific metabolic pathways and the types of microorganisms involved.
Under aerobic conditions, microorganisms often utilize oxygenases and dioxygenases to initiate the degradation of aromatic rings nih.govmdpi.com. This typically involves the hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism through central carbon pathways nih.govmdpi.com.
Anaerobic degradation of aromatic compounds is generally a slower process compared to aerobic degradation researchgate.netnih.gov. Anaerobic pathways often involve initial reactions like hydrogenation of the aromatic ring openbiotechnologyjournal.com. Different anaerobic processes, such as methanogenesis and sulfate (B86663) reduction, can be involved in the degradation of organic matter nih.gov. While the specific anaerobic degradation pathways for many complex aromatic compounds are still being elucidated, studies on compounds like phenol (B47542) have identified pathways involving intermediates such as 4-hydroxybenzoate (B8730719) and n-caproate researchgate.net.
The efficiency and mechanisms of degradation can be influenced by various factors, including the nature of the hydrocarbon, the diversity of microbes, temperature, pH, nutrient availability, and bioavailability openbiotechnologyjournal.comnih.gov.
Role of Microorganisms in this compound Transformation
While specific studies detailing the microbial transformation of this compound were not found, the general principles of microbial degradation of aromatic compounds are applicable. Microorganisms, particularly bacteria and fungi, are the primary agents responsible for breaking down organic pollutants in the environment nih.govmdpi.comnih.govnih.govmdpi.com. Their enzymatic capabilities allow them to transform complex organic molecules into simpler substances nih.govwikipedia.org.
In the context of aromatic compounds, microorganisms have evolved diverse metabolic pathways to utilize these substances as carbon and energy sources nih.gov. The arrangement of degradative genes in operons induced by specific compounds allows microbes to channel multiple aromatic compounds into common intermediates for further metabolism nih.gov. This suggests that microorganisms capable of degrading similar dialkyl resorcinols or other phenolic compounds may also have the potential to transform this compound.
The transformation of organic compounds by indigenous microbes without artificial enhancement is known as intrinsic bioremediation and is a significant process for soil contamination nih.gov. The effectiveness of microbial transformation is influenced by environmental factors and the capability of the microbial community openbiotechnologyjournal.commdpi.commdpi.com.
Environmental Fate and Persistence Studies
Information specifically on the environmental fate and persistence of this compound is limited in the reviewed literature. Environmental fate studies generally investigate how a chemical degrades, moves, and accumulates in various environmental compartments such as soil, water, and air awsjournal.orgepa.govmdpi.comnih.govresearchgate.net. Persistence refers to the length of time a contaminant remains in the environment epa.gov. Factors influencing the environmental fate of compounds include sorption to soil particles, leaching, and degradation through microbial, chemical, or photolytic processes awsjournal.orgmdpi.com.
Bioremediation Strategies Targeting Similar Aromatic Compounds
Bioremediation, which utilizes biological agents, primarily microorganisms, to degrade or detoxify pollutants, is a promising approach for cleaning up environments contaminated with aromatic compounds researchgate.netopenbiotechnologyjournal.commdpi.comnih.gov. Given that this compound is an aromatic compound, strategies developed for the bioremediation of similar substances, such as polycyclic aromatic hydrocarbons (PAHs) and phenols, could potentially be applied or adapted for this compound.
Bioremediation techniques for aromatic compounds include the use of isolated microbial strains, microbial consortia, and the enhancement of indigenous microbial activity researchgate.netmdpi.comnih.gov. Microorganisms with the ability to degrade aromatic structures have been isolated from contaminated sites, highlighting the potential for finding this compound-degrading microbes in environments where it might be present mdpi.comnih.gov.
Biostimulation is a common bioremediation approach that involves enhancing the activity of local microorganisms by supplementing nutrients (such as sources of nitrogen and phosphorus), fertilizers, or other substances to overcome limitations on microbial growth and degradation nih.govhawaii.edu. This can improve the efficiency of biodegradation of aromatic compounds nih.govhawaii.edu.
Bioaugmentation, the introduction of specific microorganisms known for their degradative capabilities to a contaminated site, is another strategy that can be employed, particularly when the indigenous microbial population lacks the necessary metabolic pathways nih.gov.
Research on the biodegradation of PAHs and phenols has demonstrated the effectiveness of various bacterial and fungal strains openbiotechnologyjournal.commdpi.comnih.gov. For instance, species of Pseudomonas and Mycobacterium are known for their ability to degrade aromatic compounds under aerobic conditions mdpi.comnih.gov. Fungi, including ligninolytic fungi, also play a significant role in the bioremediation of PAHs openbiotechnologyjournal.com.
While direct studies on the bioremediation of this compound were not found, the principles and techniques applied to the degradation of other aromatic pollutants provide a framework for potential strategies. Investigating microbial communities in environments where this compound-producing fungi are prevalent could lead to the isolation of microorganisms capable of degrading this compound. Subsequent research could focus on optimizing conditions for this compound biodegradation and developing effective bioremediation strategies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 170949 |
Interactive Data Table:
Based on the information from the search results regarding this compound production in different media researchgate.net:
| Culture Medium | Stemphylium botryosum Yield (mg/kg or mg/L) | Stemphylium majusculum (strain 135459) Yield (mg/kg or mg/L) |
| Rice (solid) | 15.0 - 98.4 mg/kg | 548 mg/kg |
| Czapek Dox (liquid) | 0.12 - 0.31 mg/L | 22.8 mg/L |
| Potato-Dextrose (liquid) | 0.37 - 1.47 mg/L | 535.3 mg/L |
Future Research Directions and Translational Perspectives for Stemphol
Elucidation of Regulatory Mechanisms in Biosynthesis
Understanding the regulatory mechanisms governing stemphol (B1207365) biosynthesis is crucial for enhancing its production and potentially manipulating its structural diversity. Research indicates that a type III polyketide synthase (T3PKS) likely plays a key role in the biosynthesis of this compound and related compounds like stempholones A and B in Stemphylium species. biorxiv.orgresearchgate.net Future transcriptomic and mutagenesis studies are needed to clarify the precise role of this enzyme and to identify other genes involved in the pathway. biorxiv.orgresearchgate.net Elucidating these regulatory mechanisms could provide insights into pathway activation, enabling targeted induction strategies to increase metabolite production. biorxiv.orgresearchgate.net The production of this compound and related bioactive compounds appears to be linked to culture conditions, suggesting that optimizing these conditions based on a deeper understanding of regulatory networks could significantly improve yields. biorxiv.orgresearchgate.net
Exploration of Novel this compound Analogues with Enhanced Specificity
The exploration of novel this compound analogues presents a promising direction for developing compounds with enhanced specificity and potentially improved biological activities. In silico studies have already begun to propose and evaluate structural modifications of this compound, particularly in the context of developing potential treatments for conditions like Cannabis sativa withdrawal crises by targeting the CB1 receptor. scispace.comresearchgate.netbenthamdirect.com These studies have identified analogues with favorable pharmacokinetic and toxicological profiles, as well as predicted interactions with specific biological targets. researchgate.netbenthamdirect.com Future research should involve the synthesis and in vitro and in vivo evaluation of these designed analogues to validate the in silico predictions and assess their efficacy and specificity for various applications. researchgate.netbenthamdirect.com Understanding the structure-activity relationships of this compound and its derivatives is essential for rational design of analogues with tailored properties. nih.gov
Advanced Mechanistic Studies at the Molecular Level
While some initial insights into this compound's biochemical mechanisms exist, suggesting its phenolic structure may contribute to its bioactivity, advanced mechanistic studies at the molecular level are required for a comprehensive understanding. Research indicates that this compound can induce cell death, including apoptosis and non-apoptotic pathways, potentially by disrupting calcium homeostasis and influencing reactive oxygen species (ROS) levels. researchgate.net Further studies are needed to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in different biological systems. Techniques such as molecular docking, which can predict interactions between compounds and proteins, can be valuable in identifying potential targets. researchgate.netnih.govijpsat.org Comparative studies with structurally similar natural compounds could also provide insights into the relationship between molecular structure and mechanism of action. nih.gov A deeper understanding of these mechanisms is vital for the rational development of this compound-based agents for various applications.
Development of Sustainable Production Methods
Developing sustainable methods for this compound production is important for its potential large-scale applications. Currently, this compound is isolated from fungal sources, and its production can be influenced by culture conditions. biorxiv.orgresearchgate.netresearchgate.net Future research should focus on optimizing fermentation processes, potentially exploring different strains or genetic engineering approaches to enhance yields. biorxiv.orgresearchgate.net Investigating the use of renewable feedstocks and environmentally friendly extraction and purification techniques aligns with the principles of green chemistry and sustainable production. ispe.orgils.res.inresearchgate.net Exploring alternative production methods, such as biosynthesis in heterologous hosts, could also contribute to more sustainable and scalable production.
Integration of Omics Data for Comprehensive Understanding
Integrating data from various omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of this compound biosynthesis, its biological activities, and its interactions within biological systems. frontiersin.orgresearchgate.netmdpi.comnih.gov For example, integrating genomic and transcriptomic data can help identify genes and regulatory elements involved in this compound production. biorxiv.orgresearchgate.net Metabolomics can provide a broader picture of the metabolic changes induced by this compound in target organisms. researchgate.netdntb.gov.ua Integrating these diverse datasets can reveal complex biological insights that are not possible through single-omics analysis, aiding in the identification of biomarkers, pathway analysis, and understanding the systemic effects of this compound. frontiersin.orgresearchgate.netmdpi.comnih.gov
Agricultural Applications beyond Initial Biopesticide Potential
This compound has shown promise as a natural pesticide due to its antifungal and insecticidal properties. nih.govresearchgate.net Future research should explore its agricultural applications beyond this initial potential.
Targeted Bioherbicide Development
Given its phytotoxic activity against certain plants, this compound holds potential for development as a targeted bioherbicide. nih.govresearchgate.net Research has shown that this compound can be toxic to the cells of certain plants like oilseed rape and chickpea. nih.govresearchgate.net Further studies are needed to evaluate its efficacy and specificity against a wider range of weeds, while minimizing impact on desirable crops. frontiersin.orgnih.gov Research into the mechanisms of this compound's phytotoxicity at the molecular level could facilitate the design of more targeted and effective bioherbicides. nih.gov Developing stable formulations and optimizing application methods are also crucial for the successful translation of this compound into a commercially viable bioherbicide. nih.govagribusinessglobal.com The potential for using this compound or its derivatives in integrated weed management strategies should also be investigated.
Plant Growth Promotion Research
Research into the direct role of this compound specifically as a plant growth promoter is limited based on the current search results. However, some studies highlight the complex interactions between plants and fungi from the Stemphylium genus, which can include endophytic lifestyles where fungi may refrain from causing disease and potentially promote plant growth when inoculated on a non-susceptible host. researchgate.net
While this compound is a secondary metabolite produced by certain Stemphylium species, these fungi are often recognized as plant pathogens causing diseases like Stemphylium Blight, which significantly reduces crop yield by damaging foliage and affecting photosynthetic capacity. researcherslinks.com For instance, Stemphylium Blight caused by Stemphylium botryosum poses a major challenge to lentil production, leading to substantial yield losses. researcherslinks.com this compound itself has been reported to have phytotoxic effects in some contexts, being toxic to the cells of oilseed rape and chickpea in a cell viability assay. mdpi.com It has also shown antifeedant, antifungal, and nematicidal activities in studies involving endophytic Stemphylium simmonsii. researchgate.net
Conversely, research on other endophytic fungi, such as Stemphylium lycopersici, has demonstrated their potential as biofertilizers to enhance plant growth and ameliorate stress tolerance in crops like maize under saline conditions. frontiersin.org These endophytic fungi can improve plant growth attributes, biomass, and nutrient uptake by balancing ionic and metabolic status and promoting antioxidant enzyme activities and endogenous hormone levels. frontiersin.org This suggests that while some Stemphylium species and their metabolites like this compound can be detrimental, the context of the plant-fungus interaction (pathogenic vs. endophytic) is crucial, and certain Stemphylium endophytes may hold potential for plant growth promotion. Future research could investigate if specific concentrations or derivatives of this compound, or this compound produced by endophytic strains, could exhibit plant growth-promoting effects, perhaps in a dose-dependent manner or in combination with other factors.
Overcoming Challenges in this compound Research and Application
Several challenges exist in the research and application of this compound. One significant challenge relates to the variability in this compound production by different Stemphylium species, as well as the influence of the culture medium and the storage duration of the fungal culture on the amount of this compound produced. cdnsciencepub.comresearchgate.net This variability can complicate research efforts aimed at understanding its effects and developing consistent applications.
Another challenge stems from the dual nature of this compound-producing fungi, which are often known plant pathogens. This necessitates careful consideration in any potential application, particularly in agriculture, to avoid introducing or exacerbating plant diseases. The genetic variation within Stemphylium species and their interaction with environmental factors also contribute to the complexity of managing diseases caused by these fungi. researcherslinks.com
While this compound has shown some promising biological activities, such as antimicrobial properties and potential inducers of cell death in certain cancer cells in laboratory settings, translating these findings into practical applications requires overcoming hurdles related to targeted delivery, efficacy in complex biological systems, and potential off-target effects. cdnsciencepub.comresearchgate.netresearchgate.net Although a risk assessment reduced the classification of Stemphylium species regarding risk to humans and animals, the production of various secondary metabolites by these fungi, including toxins, still warrants careful evaluation for any application involving this compound. cdnsciencepub.comutoronto.caresearchgate.netresearchgate.netcdnsciencepub.com
Further research is needed to fully understand the biosynthesis pathways of this compound in different fungal strains and to develop methods for controlled and efficient production. Investigating the specific mechanisms by which this compound interacts with plant cells, in both pathogenic and potentially beneficial contexts, is crucial. Overcoming the challenges associated with the variability of this compound production and the pathogenic nature of its producers will be key to exploring its potential future applications.
Q & A
Q. What are the established methods for isolating and structurally characterizing Stemphol from fungal sources?
this compound is isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel, HPLC). Structural elucidation relies on NMR, mass spectrometry, and X-ray crystallography. For instance, the planar structure of this compound was confirmed using X-ray analysis . Synthetic confirmation involves Alder–Rickert reactions with dienes and acetyleneic dienophiles .
Q. What experimental approaches are used to assess this compound’s antimicrobial efficacy against multidrug-resistant pathogens?
Researchers employ broth microdilution assays to determine minimum inhibitory concentrations (MICs). For example, this compound showed an MIC of 8 µg/mL against Acinetobacter baumannii ATCC 19606, with activity confirmed via colony-counting and zone-of-inhibition assays . Advanced studies compare its Gram-negative vs. Gram-positive activity using standardized CLSI protocols .
Q. How is this compound synthesized, and what are the key challenges in scaling its production for research?
this compound is synthesized via Alder–Rickert reactions using β-ketocaprylic acid precursors. Challenges include regioselectivity in alkyl chain assembly and stereochemical control. Isomeric derivatives (e.g., 14 and 16) require tailored reaction conditions . Scaling involves optimizing solvent systems and catalytic efficiency.
Advanced Research Questions
Q. What biosynthetic pathways are hypothesized for this compound production in Stemphylium species, and how do they differ from bacterial dialkylresorcinols?
this compound biosynthesis involves a head-to-head condensation of two β-ketocaprylic acids, bypassing bacterial DarB/DarC enzymatic steps. Unlike bacterial systems, fungal PKS (polyketide synthase) pathways likely regulate cyclization specificity, favoring 2-butyl-5-pentyl resorcinol formation . Comparative genomic studies of fungal gene clusters are needed to validate this hypothesis.
Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity against resistant pathogens?
SAR studies focus on modifying alkyl chain length and oxidation states. Novel derivatives (e.g., pleosporols A-D) with α,β-unsaturated cyclohexanone rings exhibit enhanced activity (MIC <10 µg/mL against Staphylococcus epidermidis), suggesting that electron-deficient moieties enhance membrane disruption .
Q. What contradictory findings exist regarding this compound’s role in plant pathogenesis, and how can they be reconciled?
this compound is implicated in tomato grey leaf spot (Stemphylium lycopersici) and rapeseed infections but acts as an auto-inhibitor in its producer species . Contradictions arise from host-specific responses and concentration-dependent effects. Dual RNA-seq of host-pathogen interactions could clarify context-dependent toxicity.
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different microbial strains?
Discrepancies in MIC values (e.g., moderate vs. strong activity) may stem from strain-specific efflux pumps or biofilm formation. Researchers should standardize assays using reference strains (e.g., ATCC) and include controls for cytotoxicity (e.g., mammalian cell lines) . Multivariable analysis (SPSS, R) can identify confounding variables .
Methodological Guidance
Q. Table 1: Key Bioactivity Data for this compound and Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Acinetobacter baumannii | 8 | |
| Pleosporol A | Staphylococcus epidermidis | <10 | |
| This compound C | Nitric oxide (anti-inflammatory) | IC50 N/A |
Q. Experimental Design Tips
- Antimicrobial Assays : Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.
- Spectral Analysis : Use DEPT, HSQC, and NOESY NMR to resolve stereochemical ambiguities .
- Statistical Rigor : Apply Bonferroni correction in multivariable analyses to address Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
